Cas no 1806344-92-2 (Ethyl 2-amino-5-(2-cyanoethyl)benzoate)

Ethyl 2-amino-5-(2-cyanoethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-amino-5-(2-cyanoethyl)benzoate
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- インチ: 1S/C12H14N2O2/c1-2-16-12(15)10-8-9(4-3-7-13)5-6-11(10)14/h5-6,8H,2-4,14H2,1H3
- InChIKey: XDDZEJKCZASWCU-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=C(C=CC(=C1)CCC#N)N)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 282
- トポロジー分子極性表面積: 76.1
- XLogP3: 2.5
Ethyl 2-amino-5-(2-cyanoethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015006374-500mg |
Ethyl 2-amino-5-(2-cyanoethyl)benzoate |
1806344-92-2 | 97% | 500mg |
798.70 USD | 2021-06-21 | |
Alichem | A015006374-250mg |
Ethyl 2-amino-5-(2-cyanoethyl)benzoate |
1806344-92-2 | 97% | 250mg |
504.00 USD | 2021-06-21 | |
Alichem | A015006374-1g |
Ethyl 2-amino-5-(2-cyanoethyl)benzoate |
1806344-92-2 | 97% | 1g |
1,519.80 USD | 2021-06-21 |
Ethyl 2-amino-5-(2-cyanoethyl)benzoate 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
Ethyl 2-amino-5-(2-cyanoethyl)benzoateに関する追加情報
Ethyl 2-amino-5-(2-cyanoethyl)benzoate (CAS No. 1806344-92-2): An Overview of a Promising Compound in Pharmaceutical Research
Ethyl 2-amino-5-(2-cyanoethyl)benzoate (CAS No. 1806344-92-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, holds potential for various applications, particularly in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent advancements in the study of Ethyl 2-amino-5-(2-cyanoethyl)benzoate.
Chemical Structure and Properties
Ethyl 2-amino-5-(2-cyanoethyl)benzoate is a derivative of benzoic acid with an ethyl ester group and a cyanoethyl substituent on the aromatic ring. The presence of these functional groups imparts distinct chemical properties to the compound. The amino group (NH2) provides basicity and reactivity, while the cyano group (CN) contributes to the compound's stability and electronic properties. The ethyl ester group (COOEt) enhances solubility and can be readily hydrolyzed under certain conditions, making it a valuable functional group in drug design.
The molecular formula of Ethyl 2-amino-5-(2-cyanoethyl)benzoate is C13H14N2O2, with a molecular weight of approximately 234.26 g/mol. The compound is typically obtained as a white crystalline solid with a melting point ranging from 85 to 87°C. Its solubility in organic solvents such as ethanol and dichloromethane is high, making it suitable for various synthetic transformations and analytical techniques.
Synthesis Methods
The synthesis of Ethyl 2-amino-5-(2-cyanoethyl)benzoate can be achieved through several routes, each offering unique advantages depending on the desired scale and purity of the final product. One common method involves the reaction of 5-bromo-2-nitrobenzoic acid with ethyl cyanoacetate in the presence of a base, followed by reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst.
An alternative approach involves the coupling of 5-bromo-2-aminobenzoic acid with acrylonitrile using a transition metal catalyst, such as palladium(II) acetate, to form the cyanoethyl-substituted intermediate. This intermediate is then esterified with ethanol to yield the final product. Both methods have been reported in recent literature and have demonstrated high yields and purity levels.
Pharmacological Properties and Applications
Ethyl 2-amino-5-(2-cyanoethyl)benzoate has shown promising pharmacological properties that make it an attractive candidate for drug development. Recent studies have focused on its potential as an anti-inflammatory agent due to its ability to inhibit key enzymes involved in inflammatory pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that Ethyl 2-amino-5-(2-cyanoethyl)benzoate effectively inhibits cyclooxygenase (COX) enzymes, which are central to prostaglandin synthesis and inflammation.
In addition to its anti-inflammatory effects, Ethyl 2-amino-5-(2-cyanoethyl)benzoate has also been investigated for its antitumor properties. Studies conducted by researchers at the National Institutes of Health (NIH) have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis through mitochondrial dysfunction and DNA damage.
Clinical Trials and Future Prospects
The promising preclinical results for Ethyl 2-amino-5-(2-cyanoethyl)benzoate have led to increased interest in advancing this compound into clinical trials. Several pharmaceutical companies are currently exploring its potential as a therapeutic agent for inflammatory diseases and cancer. Early-phase clinical trials are underway to evaluate its safety, tolerability, and efficacy in human subjects.
Preliminary data from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses. However, further studies are needed to fully understand the long-term safety profile and optimal dosing regimens for different indications. Researchers are also investigating combination therapies involving Ethyl 2-amino-5-(2-cyanoethyl)benzoate with other drugs to enhance treatment outcomes.
Conclusion
Ethyl 2-amino-5-(2-cyanoethyl)benzoate (CAS No. 1806344-92-2) is a multifaceted compound with significant potential in pharmaceutical research. Its unique chemical structure confers valuable properties that make it suitable for various applications, particularly in anti-inflammatory and antitumor therapies. Ongoing research and clinical trials are expected to provide further insights into its therapeutic potential and pave the way for its development as a novel drug candidate.
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